Uranium dibromide

Description

Contextualization of Uranium Dibromide within Actinide Chemistry

Actinide chemistry is characterized by a rich diversity of oxidation states, a result of the close energies of the 5f, 6d, 7s, and 7p orbitals. For uranium, the most common oxidation states are +3, +4, +5, and +6. libretexts.orgvpscience.orgnih.gov The +2 state is exceptionally unusual and energetically unfavorable for uranium, making compounds like this compound highly unstable and difficult to synthesize and isolate. libretexts.orgvpscience.org

The chemistry of actinides can be broadly compared to that of the lanthanides, but with a wider range of accessible oxidation states in the early part of the series due to the greater spatial extent of the 5f orbitals compared to the 4f orbitals. vpscience.orgnih.gov However, the divalent state, while accessible for some lanthanides (like samarium, europium, and ytterbium), is a frontier in actinide chemistry. The study of UBr₂ is therefore pivotal for drawing parallels and noting divergences in the behavior of these two f-block series. The stability of actinide halides generally decreases with an increasing atomic number and for heavier halides. For instance, while uranium forms stable trihalides and tetrahalides, the divalent state is far less stable. libretexts.org The pursuit of UBr₂ pushes the boundaries of our understanding of bonding, redox stability, and electronic structure in the heaviest elements of the periodic table.

Historical Perspectives on Uranium-Bromide Chemical Research

The history of uranium chemistry dates back to 1789, when Martin Heinrich Klaproth identified it as a new element. thechemicalengineer.comrsc.org The first isolation of uranium metal was achieved by Eugène-Melchior Péligot in 1841 by reducing uranium tetrachloride (UCl₄) with potassium. thechemicalengineer.comrsc.orgwikipedia.org Research into uranium halides quickly followed, with a focus on the more stable and accessible oxidation states. Uranium tribromide (UBr₃) and uranium tetrabromide (UBr₄) became well-characterized compounds, synthesized through reactions such as treating uranium metal or uranium hydride with hydrogen bromide. ontosight.aiwikipedia.org Uranium pentabromide (UBr₅) was later synthesized, though it is known to be thermally unstable. wikipedia.org

The exploration of lower oxidation states, such as the +2 state in UBr₂, represents a more recent and technologically demanding challenge. Early actinide chemistry was dominated by condensed-phase (solid-state and solution) synthesis. However, the extreme reactivity and tendency of U(II) to disproportionate into more stable U(III) and U(0) or U(IV) states meant that this compound could not be prepared by these conventional methods. The contemporary search for UBr₂ relies on advanced techniques such as gas-phase synthesis and matrix isolation, which can generate and study transient or highly reactive species in controlled environments. duq.edullnl.govuran.ru

Significance and Challenges in the Study of this compound Species

The significance of successfully synthesizing and characterizing this compound is substantial. It would provide a critical benchmark for theoretical models that predict the electronic structure and bonding of actinide compounds. Understanding the properties of a U(II) halide would offer deep insights into the relativistic effects that govern actinide chemistry and would refine our knowledge of f-orbital participation in chemical bonding. mdpi.comrsc.org Furthermore, gas-phase studies of such fundamental species, free from solvent or lattice effects, are crucial for understanding intrinsic chemical reactivity. duq.eduuran.rursc.org

The challenges in studying UBr₂ are formidable. The primary obstacle is its profound thermodynamic instability. Synthesis is a major hurdle, as methods used for more stable halides are ineffective. Some sources suggest UBr₂ can be prepared by reacting uranium metal with bromine or by reducing UBr₄ with hydrogen, but this remains difficult to substantiate with detailed experimental reports, suggesting these are likely not routes to a stable, isolable solid. ontosight.ai The compound is expected to be extremely reactive.

Modern approaches to circumvent these challenges involve sophisticated experimental setups. Gas-phase studies using techniques like tandem mass spectrometry can create and isolate ions of specific uranium bromide species, allowing for the investigation of their intrinsic properties and reactions without the complicating factors of a condensed phase. duq.edursc.org These methods are essential for probing the fundamental chemistry of elusive molecules like this compound. llnl.gov

Data on Uranium Bromides

Given the scarcity of experimental data for this compound, the following table presents known properties of more stable uranium bromides for comparative purposes, highlighting the data gap for the U(II) species.

| Compound Name | Formula | Oxidation State | Molar Mass ( g/mol ) | Appearance |

| This compound | UBr₂ | +2 | 397.84 parchem.com | Brown or black solid ontosight.ai |

| Uranium Tribromide | UBr₃ | +3 | 477.74 | Brown solid wikipedia.org |

| Uranium Tetrabromide | UBr₄ | +4 | 557.65 | Greenish-yellow solid ontosight.ai |

| Uranium Pentabromide | UBr₅ | +5 | 637.55 | Dark brown, hygroscopic solid wikipedia.org |

Structure

2D Structure

Properties

CAS No. |

13775-13-8 |

|---|---|

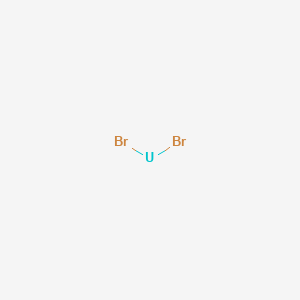

Molecular Formula |

UBr2 Br2U |

Molecular Weight |

397.84 g/mol |

IUPAC Name |

dibromouranium |

InChI |

InChI=1S/2BrH.U/h2*1H;/q;;+2/p-2 |

InChI Key |

DYVCBPGJMQHHIW-UHFFFAOYSA-L |

SMILES |

Br[U]Br |

Canonical SMILES |

Br[U]Br |

Other CAS No. |

13775-13-8 |

Synonyms |

dibromouranium |

Origin of Product |

United States |

Synthetic Methodologies for Uranium Dibromide and Its Derived Complexes

Direct Synthesis Routes for Uranium(IV) Bromide (UBr₄)

Direct synthesis methods typically yield uranium in its more stable +4 oxidation state, producing uranium tetrabromide (UBr₄) rather than the highly unstable uranium(II) dibromide.

Preparation via Reaction of Uranium Metal with Bromine

Uranium tetrabromide can be prepared through the direct reaction of uranium metal with elemental bromine. This process involves heating uranium turnings within a stream of inert gas, such as nitrogen, that has been saturated with bromine vapor lookchem.com. The reaction yields a dark brown, very hygroscopic crystalline compound lookchem.com. The resulting UBr₄ can be further purified by vacuum distillation lookchem.com. Under slightly different conditions, reacting uranium metal with bromine can also lead to the formation of uranium pentabromide (UBr₅) wikipedia.org.

Reaction Summary Table

| Reactants | Conditions | Product |

|---|

Reduction of Higher Oxidation State Uranium Bromides with Hydrogen

The reduction of higher oxidation state uranium bromides (e.g., UBr₄ or UBr₅) specifically with hydrogen gas to produce lower-valent uranium bromides is not a commonly documented synthetic route in chemical literature. The reaction between uranium metal and hydrogen typically leads to the formation of uranium hydride (UH₃) researchgate.net. While hydrogen is a well-known reducing agent for other uranium compounds, such as the conversion of uranium trioxide (UO₃) to uranium dioxide (UO₂) at high temperatures, its application for the controlled reduction of uranium bromide salts is not well-established scirp.org.

Synthesis of Organometallic Uranium Dibromide Complexes

Organometallic uranium(IV) complexes containing two bromide ligands are valuable synthetic targets. These are typically prepared not from a UBr₂ precursor, but from a suitable U(IV) or U(III) starting material.

Halide Exchange Reactions

A primary and effective method for preparing organometallic uranium(IV) dibromide complexes is through halide exchange from their more readily available chloride analogues. This is often accomplished using trimethylsilyl (B98337) bromide (Me₃SiBr). For example, organometallic uranium dichloride species such as (C₅Me₄R)₂UCl₂ (where R = Me, Et) can be treated with Me₃SiBr to cleanly replace the chloride ligands with bromide, yielding the desired (C₅Me₄R)₂UBr₂ complexes researchgate.net. This method is advantageous as it leverages the accessibility of the dichloride starting materials.

Representative Halide Exchange Reactions

| Starting Complex | Reagent | Product |

|---|---|---|

| (C₅Me₅)₂UCl₂ | Trimethylsilyl bromide (Me₃SiBr) | (C₅Me₅)₂UBr₂ |

| (C₅Me₄Et)₂UCl₂ | Trimethylsilyl bromide (Me₃SiBr) | (C₅Me₄Et)₂UBr₂ |

Salt Metathesis Routes to Uranium(IV) Dibromide Complexes

Salt metathesis is one of the most versatile and widely employed strategies in organometallic synthesis. This approach involves the reaction of a uranium halide, typically UCl₄, with stoichiometric amounts of an alkali metal salt of the desired organic ligand. For the synthesis of a dibromide complex, this could involve a multi-step process or the use of a this compound starting material bearing other labile ligands.

The general principle is demonstrated in the synthesis of various uranium(IV) complexes. For instance, UCl₄ reacts with two equivalents of the potassium salt of a bulky β-diketiminate ligand (K[LMe]) to form the mono-ligated complex (LMe)UCl₃(THF), illustrating the stepwise nature of these reactions figshare.com. Similarly, the reaction of UCl₄ with four equivalents of a potassium dithiophosphinate salt (KS₂P(i)Pr₂) yields the fully substituted homoleptic complex U(S₂P(i)Pr₂)₄ nih.gov. By carefully controlling the stoichiometry of the ligand salt, it is possible to synthesize mixed-halide or di-substituted complexes.

Examples of Salt Metathesis in Uranium Chemistry

| Uranium Precursor | Ligand Salt | Product Type |

|---|---|---|

| UCl₄ | K[LMe] (Potassium β-diketiminate) | Mono-ligated uranium trichloride (B1173362) complex |

| UCl₄ | KS₂P(i)Pr₂ (Potassium dithiophosphinate) | Homoleptic tetra-ligated uranium complex |

| [η⁵-1,2,4-(Me₃Si)₃C₅H₂]₂UCl₂ | MeLi (Methyllithium) | Di-substituted uranium dimethyl complex nih.gov |

Synthesis of Uranium(VI) Bis(imido) Dibromide Derivatives (e.g., from U(NtBu)₂(I)₂(L)x with AgX)

The synthesis of uranium(VI) bis(imido) dibromide derivatives can be achieved through halide exchange reactions starting from the corresponding diiodide complexes. A common precursor for these syntheses is the uranium(VI) bis(tert-butyl-imido) diiodide complex, often stabilized by ancillary ligands (L), denoted as U(NtBu)₂(I)₂(L)x. While direct reaction with silver bromide (AgBr) represents a plausible synthetic strategy based on established metathesis principles, alternative routes utilizing precursor complexes derived from U(NtBu)₂(I)₂(L)x have been successfully employed to yield the desired dibromide derivatives.

The underlying principle of using a silver salt such as AgBr for this transformation is the precipitation of the insoluble silver iodide (AgI), which drives the equilibrium of the reaction towards the formation of the this compound complex. This method is a widely utilized strategy in inorganic and organometallic chemistry for halide abstraction and exchange.

The reaction of these intermediate disulfonamide complexes with a suitable bromine source, such as trimethylsilyl bromide (TMSBr), proceeds smoothly to yield the desired uranium(VI) bis(imido) dibromide products. This two-step approach, starting from the diiodide complex, provides a reliable pathway to the dibromide derivatives.

The following table summarizes the key reactants and products in this synthetic approach:

| Starting Material | Intermediate Complex | Reagent for Bromination | Final Product |

| U(NtBu)₂(I)₂(L)x | U(NtBu)₂[N(Me)(SO₂Ar')]₂(L)x | Trimethylsilyl bromide (TMSBr) | U(NtBu)₂Br₂(L)x |

Detailed research has demonstrated the successful synthesis and characterization of these uranium(VI) bis(imido) dibromide complexes. The choice of ancillary ligands (L) and the stereochemistry of the resulting complexes (cis- or trans-) can be influenced by the reaction conditions and the nature of the ligands themselves.

Structural Elucidation and Characterization of Uranium Dibromide Systems

X-ray Crystallography of Uranium Dibromide Complexes

X-ray crystallography stands as a definitive tool for elucidating the three-dimensional structures of this compound complexes at the atomic level. This technique provides precise information on coordination environments, bond parameters, and intermolecular interactions in the solid state.

Determination of Coordination Geometries

The coordination geometry around the uranium center in dibromide complexes is heavily influenced by the steric and electronic properties of the supporting ligands. A recurrent theme is the adoption of a pseudotetrahedral geometry, particularly in organometallic systems. For instance, in complexes such as (C₅Me₄R)₂UBr₂ (where R = Me, Et), the uranium atom is coordinated to two bromide anions and the centroids of two cyclopentadienyl (B1206354) rings, resulting in a distorted tetrahedral arrangement. mdpi.comresearchgate.net This geometry is also observed in uranium(III) complexes like [(η⁵-C₂B₉H₁₁)₂UBr(THF)]·2[Li(THF)ₓ], where the uranium center is coordinated to two dicarbollide ligands, a bromide ion, and a tetrahydrofuran (B95107) (THF) molecule. acs.orgacs.orgnih.govosti.gov

In contrast, complexes with smaller or different ancillary ligands can exhibit other coordination geometries. For example, uranium(IV) can form octahedral complexes such as [UBr₆]²⁻, where the uranium atom is surrounded by six bromide ligands. iucr.org The complex [UBr₂(tpyrpo)₄][BPh₄]₂ (tpyrpo = tris(pyrrolidine-1-yl)phosphine oxide) features a trans-octahedral coordination sphere around the uranium atom. rsc.org

Analysis of Uranium-Bromine Bond Distances and Angles

The uranium-bromine (U-Br) bond distance is a key parameter that provides insight into the nature of the metal-ligand interaction and the oxidation state of the uranium center. In uranium(IV) complexes, U-Br bond lengths are typically shorter than in their uranium(III) counterparts, reflecting the stronger electrostatic attraction between the more highly charged U⁴⁺ cation and the bromide anion.

For example, in the uranium(IV) complexes (C₅Me₅)₂UBr₂ and (C₅Me₄Et)₂UBr₂, the U-Br bond distances are approximately 2.7578(5) Å and 2.7608(4) Å, respectively. mdpi.comresearchgate.net In another U(IV) complex, trans-U(NtBu)₂(Br)₂(OPPh₃)₂, the U-Br bond length is 2.8677(14) Å. academie-sciences.fr The Br-U-Br bond angles in these pseudotetrahedral complexes deviate from the ideal tetrahedral angle, with values such as 97.64(3)° for (C₅Me₅)₂UBr₂ and 96.224(14)° for (C₅Me₄Et)₂UBr₂. mdpi.comresearchgate.net

In uranium(III) complexes, the U-Br bonds are generally longer. For instance, in the dimeric complex {[1,3-(SiMe₃)₂C₅H₃]₂UBr}₂, the U-Br distances are 2.93(1) Å and 2.94(1) Å. mdpi.com In the anionic complex [K(THF)][(C₅Me₅)₂UBr₂], the U-Br bond lengths are 2.9126(6) Å and 2.8953(6) Å. mdpi.com

| Compound | Oxidation State | U-Br Bond Distance (Å) | Br-U-Br Angle (°) | Reference |

| (C₅Me₅)₂UBr₂ | IV | 2.7578(5) | 97.64(3) | mdpi.comresearchgate.net |

| (C₅Me₄Et)₂UBr₂ | IV | 2.7609(4), 2.7607(4) | 96.224(14) | mdpi.comresearchgate.net |

| trans-U(NtBu)₂(Br)₂(OPPh₃)₂ | VI | 2.8677(14) | N/A | academie-sciences.fr |

| [K(THF)][(C₅Me₅)₂UBr₂] | III | 2.9126(6), 2.8953(6) | N/A | mdpi.com |

| {[1,3-(SiMe₃)₂C₅H₃]₂UBr}₂ | III | 2.93(1), 2.94(1) | N/A | mdpi.com |

Solid-State Structural Motifs

In the solid state, this compound complexes can exist as discrete mononuclear species or assemble into higher-order structures such as dimers or polymers. The formation of these motifs is often driven by the bridging capabilities of the bromide ligands or other ancillary groups.

Dimeric species are observed in complexes like {[1,3-(SiMe₃)₂C₅H₃]₂UBr}₂, where two uranium centers are linked by bridging bromide ligands. mdpi.com Another example is [U(NtBu)₂(Cl)(μ-Cl)(Me₂bpy)]₂, which forms a chloride-bridged dimer. academie-sciences.fr While this is a chloride-bridged example, similar bromide-bridged structures are known.

Polymeric structures can also form, particularly in the absence of bulky ligands that would sterically hinder intermolecular associations. These extended structures are held together by bridging ligands, creating one-, two-, or three-dimensional networks.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the electronic structure and solution-state behavior of this compound complexes, complementing the static picture provided by X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Behavior and Structural Assignment

¹H NMR spectroscopy is a powerful tool for characterizing diamagnetic and paramagnetic uranium complexes in solution. For paramagnetic this compound complexes, the signals are often significantly shifted and broadened due to the influence of the unpaired f-electrons. These paramagnetic shifts are sensitive to the electronic and geometric structure of the complex.

For example, the ¹H NMR spectrum of the uranium(IV) complex (C₅Me₅)₂UBr₂ in benzene-d₆ shows a singlet at 15.70 ppm for the methyl protons of the pentamethylcyclopentadienyl ligands. mdpi.com The related complex (C₅Me₄Et)₂UBr₂ exhibits multiple signals corresponding to the inequivalent methyl and methylene (B1212753) groups of the ethyltetramethylcyclopentadienyl ligand. mdpi.com The chemical shifts in these bromide complexes are typically found at a lower field compared to their chloride analogues. mdpi.com

In some cases, variable-temperature NMR studies can provide insights into dynamic processes in solution, such as ligand exchange or fluxional behavior. academie-sciences.fracs.org For instance, the ¹H NMR spectrum of the dibromide derivative U(NtBu)₂(Br)₂(Me₂bpy) is not fluxional at room temperature and indicates a C₂ᵥ symmetric species in solution. academie-sciences.fr

| Compound | Solvent | Chemical Shift (ppm) | Assignment | Reference |

| (C₅Me₅)₂UBr₂ | C₆D₆ | 15.70 (s) | C₅(CH₃)₅ | mdpi.com |

| (C₅Me₄Et)₂UBr₂ | C₆D₆ | 25.06 (s, 6H), 15.57 (s, 12H), 13.06 (s, 12H), 0.31 (s, 4H) | CH₂CH₃, C₅(CH₃)₄, C₅(CH₃)₄, CH₂CH₃ | mdpi.com |

| U(NtBu)₂(Br)₂(Me₂bpy) | CDCl₃ | 10.83, 8.63, 7.76, 2.71, 0.04 | bipyridyl, bipyridyl, bipyridyl, methyl bipyridyl, tert-butyl imido | academie-sciences.fr |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions in Dibromide Species

Electronic absorption (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly informative for uranium complexes due to the presence of f-f and f-d transitions. The spectra of uranium(IV) dibromide complexes are characterized by a series of sharp, low-intensity bands in the visible and near-infrared regions, which are assigned to Laporte-forbidden f-f transitions. rsc.orgrsc.orgrsc.orgresearchgate.net

In addition to the f-f transitions, more intense bands may appear in the UV region, which can be attributed to ligand-to-metal charge transfer (LMCT) or f→d transitions. rsc.orgrsc.orgresearchgate.net The energy of these charge transfer bands can be sensitive to the nature of the halide ligand. For example, a red-shift is observed in the LMCT band when chloride is substituted with bromide, indicating that the bromide ligand is more easily oxidized. rsc.org The major bands in the electronic spectra of [UX₂L₄]²⁺ (X = Cl, Br) complexes shift to higher energy as the donor strength of the neutral ligand L increases. rsc.org

The complex spectral features can be assigned with the aid of computational methods, providing a detailed understanding of the electronic structure. rsc.orgrsc.orgresearchgate.net For instance, the UV absorption spectra of [Li(THF)₄][UX₅(THF)] (X = Cl, Br) have been recorded and all transitions assigned with the aid of comprehensive computational studies. rsc.orgrsc.orgresearchgate.net

Emission Spectroscopy of Uranium(IV) Dibromide Compounds

Emission spectroscopy has proven to be a valuable tool for the characterization of uranium(IV) halide complexes in non-aqueous environments. researchgate.netresearchgate.net Studies on a family of uranium(IV) halide compounds, including bromide species such as [Li(THF)₄][UBr₅(THF)], have provided significant insight into their electronic structure and photoluminescent properties. msu.edu

The observed UV-visible radiative transitions in these U(IV) complexes are attributed to a mechanism involving excitation into a band with mixed 5f-6d and ligand-to-metal charge transfer (LMCT) character. researchgate.netmsu.edu Following this initial excitation, energy is transferred to the 5f-orbital manifold. The subsequent emission is then fully assigned to transitions originating from the 5f¹6d¹ electronic configuration and terminating on the various energy levels of the ground state 5f² configuration. researchgate.netmsu.edu

Research indicates that the emission spectral "fingerprint" for simple U(IV) compounds is remarkably similar and characteristic across different symmetries, including octahedral (Oₕ), C₄ᵥ, and C₂ᵥ. researchgate.netresearchgate.net This consistency suggests that emission spectroscopy can be employed as a diagnostic method to identify U(IV) species in solution. researchgate.net The emission spectra for these complexes are typically recorded at room temperature (298 K) in solvents like tetrahydrofuran (THF). researchgate.net For instance, the emission spectrum of the uranium(IV) bromide complex [Li(THF)₄][UBr₅(THF)] was recorded following excitation at 325 nm. researchgate.net The resulting spectrum, while showing less defined features compared to solid-state measurements due to increased vibrational coupling in solution, provides key data on the electronic transitions. researchgate.net

| Compound | Excitation Wavelength (λex) | Observed Emission Bands (nm) | Assignment (Transition) |

|---|---|---|---|

| [Li(THF)₄][UBr₅(THF)] | 325 nm | ~450, ~500, ~550, ~650 | 5f¹6d¹ → 5f² |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for analyzing the structural characteristics of uranium bromide compounds by probing their molecular vibrations. For hexahalide complexes like [UBr₆]²⁻, which possess a high degree of octahedral (Oₕ) symmetry, group theory predicts specific vibrational modes that can be active in either IR or Raman spectra, but rarely both, according to the rule of mutual exclusion for centrosymmetric molecules. nih.govacs.org

The analysis of U(IV) solids can be complex due to variable coordination numbers and the significant ionic character of the uranium-halogen bonds, which often leads to less intense vibrational bands compared to U(VI) species. nih.gov However, extensive studies on [UBr₆]²⁻ complexes have successfully assigned the fundamental vibrational frequencies. escholarship.org The vibrations are categorized as stretching (ν) and bending (δ) modes of the U-Br bonds.

The primary vibrational modes for an octahedral [UBr₆]²⁻ complex are ν₁(a₁g), ν₂(e₉), ν₃(t₁ᵤ), ν₄(t₁ᵤ), ν₅(t₂₉), and ν₆(t₂ᵤ). Of these, the ν₁ (symmetric stretch), ν₂ (asymmetric stretch), and ν₅ (bending) modes are Raman active, while the ν₃ and ν₄ modes are IR active. The ν₆ mode is inactive in both. escholarship.org Theoretical calculations using methods like Density Functional Theory (DFT) have also been employed to predict these vibrational frequencies, showing good agreement with experimental data. iphy.ac.cn

| Vibrational Mode | Symmetry | Activity | Experimental Frequency (cm⁻¹) | Calculated (RPBE) Frequency (cm⁻¹) |

|---|---|---|---|---|

| ν₁ (U-Br stretch) | a₁g | Raman | 197 | 193 |

| ν₂ (U-Br stretch) | eg | Raman | 161 | 158 |

| ν₃ (U-Br stretch) | t₁ᵤ | IR | 141 | 144 |

| ν₄ (Br-U-Br bend) | t₁ᵤ | IR | 71 | 70 |

| ν₅ (Br-U-Br bend) | t₂g | Raman | 76 | 76 |

| ν₆ (Br-U-Br bend) | t₂ᵤ | Inactive | (53) | 53 |

Note: Experimental values are based on studies of Cs₂UBr₆. escholarship.org Calculated values are from DFT (RPBE functional). iphy.ac.cn The ν₆ value is predicted. escholarship.org

Resonant Inelastic X-ray Scattering (RIXS) for Probing Electronic Ground States

Resonant Inelastic X-ray Scattering (RIXS) is a powerful, element-selective spectroscopic technique used to investigate the electronic structure of materials. researchgate.net For actinide compounds, 3d4f RIXS provides a novel experimental method to probe the nature of metal-ligand bonding and quantify bond covalency. libretexts.org A systematic study of uranium(IV) hexahalide complexes, [UX₆]²⁻ (where X = F, Cl, Br), has demonstrated the sensitivity of RIXS to the electronic ground state and the influence of the ligand environment. libretexts.orgpsu.edu

The RIXS process is recorded on a two-dimensional plane of incident energy versus energy transfer. researchgate.net The experiment is tuned to the uranium M₄ (3d₃/₂) and M₅ (3d₅/₂) absorption edges. The resulting spectra are dominated by the main resonant absorption edges, labeled IM5 (around 3550 eV) and IM4 (around 3725 eV). libretexts.org Crucially, several satellite features are observed whose energy positions and intensities are dependent on the specific halide ligand. libretexts.orgpsu.edu

In the [UBr₆]²⁻ complex, these satellite features (labeled II, III, IV, and V) provide direct insight into the degree of uranium-ligand orbital mixing. libretexts.org For example, the energy position of the main absorption edge IM4 shows a slight decrease in energy moving from the fluoride (B91410) to the bromide complex. libretexts.orgpsu.edu More pronounced are the variations in the satellite peaks. The intensity and energy of these satellites are related to the extent of covalency in the uranium-halide bond. libretexts.org This allows for a detailed, quantitative analysis of the electronic ground state that is challenging to achieve with other techniques. libretexts.org

| Spectral Feature | [UF₆]²⁻ Energy (eV) | [UCl₆]²⁻ Energy (eV) | [UBr₆]²⁻ Energy (eV) | Description |

|---|---|---|---|---|

| VM4 | ~3719 | ~3719 | ~3719 | Weak pre-edge satellite |

| IM4 | ~3725.2 | ~3725.0 | ~3724.9 | Main resonant absorption edge (3d₃/₂ → 5f) |

| IIM4 | ~3727 | ~3727 | ~3727 | High-energy shoulder |

| IIIM4 | ~3729 | ~3729 | ~3729 | High-energy shoulder |

| IVM4 | ~3732.5 | ~3732.0 | ~3731.8 | High-energy satellite feature |

Data adapted from systematic RIXS studies on [UX₆]²⁻ complexes. libretexts.orgpsu.edu

Electronic Structure and Bonding in Uranium Bromide Linkages

Quantum Mechanical Studies on Uranium-Bromide Covalency

Quantum mechanical calculations have become indispensable tools for probing the subtle details of bonding in heavy element systems like uranium halides. These studies provide a theoretical framework to understand and quantify the degree of covalency in the uranium-bromide (U-Br) bond.

Density Functional Theory (DFT) Analysis of Electronic Structures

Density Functional Theory (DFT) has been widely employed to simulate the electronic structures of uranium halide complexes. mdpi.comresearchgate.net DFT calculations on uranium hexahalides, including bromide species, have been instrumental in analyzing bonding characteristics. mdpi.com By simulating the electronic structures, researchers can gain insights into the nature of the metal-ligand interactions. mdpi.comresearchgate.net For instance, DFT studies on a series of uranium hexahalide and uranyl tetrahalide complexes have provided a basis for a detailed analysis of bonding contributions. mdpi.com These calculations often serve as the foundation for more in-depth analyses using methods like the Quantum Theory of Atoms in Molecules (QTAIM). mdpi.comresearchgate.netresearchgate.net

Ground state all-electron DFT calculations have been performed on [UBr₆]²⁻ complexes to investigate their electronic structure. acs.org These calculations, often utilizing functionals like B3LYP, provide molecular orbital information that reveals the extent of U 5f and halide p orbital mixing. acs.org The results from DFT are also used to parameterize more complex theoretical models, such as ligand field density functional theory (LFDFT), to interpret experimental data from techniques like resonant inelastic X-ray scattering (RIXS). acs.org Furthermore, DFT has been used in conjunction with QTAIM to analyze the electronic structure of novel uranyl bromide complexes, providing evidence for changes in bond strengths based on coordination environment. osti.gov

Contributions of 5f and 6d Orbitals to Uranium-Bromine Bonds

A key aspect of uranium chemistry is the involvement of its 5f and 6d valence orbitals in chemical bonding. usd.edumdpi.com The near degeneracy of the 5f, 6d, and 7s valence shells in f-element complexes complicates their role in covalent interactions. mdpi.com Spectroscopic and computational studies on uranium(III) halide-bridged clusters suggest that the U-Br bonds possess covalent character arising from the participation of 5f orbitals in the bonding interactions. nih.govacs.org

A novel application of QTAIM, taking advantage of the high symmetry of certain uranium complexes, allows for the decomposition of bonding contributions into their 5f and 6d shell components. mdpi.com This analysis has revealed that for all interactions in the studied uranium hexahalide and uranyl tetrahalide complexes, the 5f contributions to overlap-driven covalency are larger than the 6d contributions. mdpi.com However, degeneracy-driven covalent contributions show greater variation. mdpi.com Specifically, in uranyl halide complexes, the ratio of 5f to 6d contributions to the delocalization index (a measure of electron sharing) remains reasonably constant across the halide series, with the 5f component being approximately 64% of the total value in a bromide complex. mdpi.com

Covalency Trends Across Halide Series in Uranium Complexes

Studies on uranium halide complexes, [UX₆]²⁻ (where X = F, Cl, Br), reveal distinct trends in covalency as one moves down the halide group. Spectroscopic analysis of halide-bridged uranium(III) clusters suggests that the U-X bonding interactions may become more covalent from chloride to iodide. nih.govacs.org This trend is attributed to both the extent of metal-ligand orbital overlap and the decreasing energy difference between the frontier atomic orbitals of uranium and the halide ligands. nih.govacs.org

The table below summarizes the trend in U 5f character in [UX₆]²⁻ complexes.

| Complex | Total 5f Character (%) |

| [UF₆]²⁻ | 93.7 |

| [UCl₆]²⁻ | 91.0 |

| [UBr₆]²⁻ | 90.7 |

| This data was derived from Löwdin population analysis of DFT calculated molecular orbitals. acs.org |

Quantitative Analysis of Overlap-Driven Covalency using Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful and unambiguous method for analyzing the electron density to quantify the nature of chemical bonds. mdpi.com This approach has been applied to numerous f-element systems to obtain quantitative measures of covalency. mdpi.com QTAIM analysis can distinguish between covalency arising from orbital overlap (overlap-driven) and that arising from the energetic similarity of interacting orbitals (degeneracy-driven). mdpi.comrsc.org

In studies of uranium hexahalides and uranyl tetrahalides, QTAIM has been used to analyze DFT-simulated electronic structures. mdpi.com This analysis allows for the decomposition of bonding contributions into those from the 5f and 6d shells. mdpi.com For all interactions studied in these complexes, 5f contributions to overlap-driven covalency were found to be greater than 6d contributions. mdpi.com Ligation by bromide and chloride results in more ionic interactions compared to fluoride (B91410). mdpi.com QTAIM has also been applied to the excited states of uranyl complexes to understand how bond covalency changes upon electronic excitation. rsc.org

Ligand Field Theory Applications to Uranium Dibromide Systems

Ligand Field Theory (LFT) is a theoretical model used to describe the electronic structure and properties of transition metal and f-element complexes. wiley.comwpmucdn.com It considers the effect of the surrounding ligands on the degeneracy of the central metal ion's orbitals. wiley.comwpmucdn.com While specific applications of LFT directly to "this compound" in a simple binary form are not extensively detailed in the provided context, the principles of LFT are fundamental to understanding the electronic properties of uranium complexes in general, including those containing bromide ligands.

Ligand field density functional theory (LFDFT) represents a modern approach that combines the principles of LFT with the accuracy of DFT. acs.orgresearchgate.net This method has been used to analyze the RIXS spectra of [UX₆]²⁻ complexes, including the bromide analogue. acs.org In this context, LFDFT helps to solve for the multiplet structure from first principles by defining an active space of Kohn-Sham molecular orbitals. acs.org This allows for the calculation of parameters such as Coulomb and exchange Slater integrals, spin-orbit coupling constants, and the 5f ligand field splittings in the ground and excited states of the RIXS process. acs.org The analysis revealed that the RIXS spectra are highly sensitive to the reduction of 4f-5f intershell spin-exchange, which is influenced by the bonding environment, and less sensitive to the specifics of the 5f ligand field splitting. acs.org

Analysis of Interelectron Repulsion and Spin-Exchange Phenomena

The interactions between electrons within the f-orbitals of uranium play a crucial role in determining the electronic and magnetic properties of its compounds. acs.orgiaea.org These interactions include interelectron repulsion and spin-exchange.

Recent studies using 3d4f resonant inelastic X-ray scattering (RIXS) on uranium(IV) halide complexes, [UX₆]²⁻ (X = F, Cl, Br), have provided direct experimental probes of these phenomena. acs.orgesrf.fr The RIXS spectra exhibit satellite features whose energies and intensities are sensitive to the degree of uranium-ligand bond covalency. acs.org Analysis of these spectra, in conjunction with LFDFT, has shown that this sensitivity arises from the reduction of 5f interelectron repulsion and 4f-5f spin-exchange. acs.org

This reduction is a consequence of what is known as "central-field covalency," where the mixing of metal and ligand orbitals leads to an expansion of the 5f radial distribution. acs.orgesrf.fr This expansion effectively weakens the repulsion between the 5f electrons. The experimental data for the [UX₆]²⁻ series demonstrated that both 5f interelectron repulsion and 4f-5f spin-exchange decreased as the halide ligand changed from fluorine to chlorine to bromine. esrf.fr This trend indicates an increase in the 5f orbital covalency in the U-Br bond compared to the U-Cl and U-F bonds. esrf.fr While DFT accurately predicts the trends in 5f interelectron repulsion, it tends to overestimate the 4f-5f spin-exchange. esrf.fr

Reactivity and Reaction Mechanisms of Uranium Dibromide Systems

Redox Chemistry and Interconversion of Uranium Oxidation States

The redox chemistry of uranium is central to its diverse chemical behavior. Uranium can exist in multiple oxidation states, with U(III), U(IV), U(V), and U(VI) being the most common. The interconversion between these states in bromide systems is influenced by both electrochemical and chemical methods.

Electrochemical Generation of Uranium(III) Species from Uranium(IV) Dibromide Precursors

Electrochemical methods provide a clean and controlled way to generate U(III) species from their U(IV) precursors. Cyclic voltammetry is a key technique used to study these transformations. For instance, the cyclic voltammogram of a bis(dicarbollide)uranium dibromide complex, [(η⁵-C₂B₉H₁₁)₂UBr₂]·2[Li(THF)₄], demonstrates the electrochemical generation of a U(III) species. acs.org This process highlights the feasibility of reducing U(IV) to U(III) under specific potential gradients.

Similarly, electrochemical studies on bulky uranium(IV) metallocenes like (CpiPr4)₂UX₂ (where X is a halide) have been conducted to understand their redox properties. researchgate.netberkeley.edu These studies often involve the use of techniques like cyclic voltammetry to determine the redox potentials for the U(IV)/U(III) couple. The electrochemical data for a series of uranium(IV) mixed-ligand metallocene complexes have shown that the U(IV)/V redox couple can range from -1.81 to +0.12 V versus the ferrocene/ferrocenium couple (Fc⁺/Fc). researchgate.net

Chemical Reduction Pathways for this compound Complexes (e.g., Na/Hg amalgam, KC₈)

Chemical reductants are widely employed to synthesize U(III) bromide complexes from U(IV) starting materials. Common reducing agents include sodium-mercury (Na/Hg) amalgam and potassium graphite (B72142) (KC₈).

The reduction of [(η⁵-C₂B₉H₁₁)₂UBr₂]·2[Li(THF)₄] with Na/Hg amalgam leads to the formation of the isolable U(III) species [(η⁵-C₂B₉H₁₁)₂UBr(THF)]·2[Li(THF)ₓ]. acs.org Similarly, the reduction of (1,3-R₂C₅H₃)₂UBr₂ (where R = SiMe₃ or tBu) with sodium amalgam yields the corresponding U(III) complexes. mdpi.com

Potassium graphite (KC₈) is another powerful reducing agent used in these systems. The treatment of uranium(IV) dihalide complexes like (C₅Me₄R)₂UBr₂ (R = Me, Et) with one equivalent of KC₈ in toluene (B28343) results in the formation of uranium(III) "ate" species, [K(THF)ₙ][(C₅Me₄R)₂UBr₂] (n = 0.5 or 1), in good to excellent yields. mdpi.comresearchgate.net The color change from the red-maroon of the U(IV) complex to a green solid is characteristic of this reduction. mdpi.com These "ate" complexes are valuable precursors for synthesizing neutral U(III) compounds. mdpi.comresearchgate.net

Table 1: Chemical Reduction of U(IV) Dibromide Complexes

| Precursor Complex | Reducing Agent | Product Complex | Yield | Reference |

|---|---|---|---|---|

| [(η⁵-C₂B₉H₁₁)₂UBr₂]·2[Li(THF)₄] | Na/Hg amalgam | [(η⁵-C₂B₉H₁₁)₂UBr(THF)]·2[Li(THF)ₓ] | Not specified | acs.org |

| (C₅Me₄Me)₂UBr₂ | KC₈ | [K(THF)][(C₅Me₄Me)₂UBr₂] | 90% | mdpi.com |

| (C₅Me₄Et)₂UBr₂ | KC₈ | [K(THF)₀.₅][(C₅Me₄Et)₂UBr₂] | 93% | mdpi.com |

Oxidation Kinetics and Mechanisms Involving Uranium(III) and Bromine in Solution

The oxidation of U(III) by bromine in aqueous acidic solutions has been investigated to understand the kinetics and mechanism of this reaction. The reaction between U³⁺ and Br₂ is rapid and follows a specific rate law. rsc.orgresearchgate.net

The rate equation for the oxidation of U³⁺ by Br₂ at 25 °C and an ionic strength of 1.0 mol dm⁻³ is given by: Rate = -d[Br₂]/dt = kₑᵣ[U³⁺][Br₂] where kₑᵣ = (7.2 ± 0.8) × 10⁵ dm³ mol⁻¹ s⁻¹. rsc.orgresearchgate.net

The reaction rate is unaffected by the concentration of H⁺ ions in the range of 0.1–0.5 mol dm⁻³ and by the concentration of Br⁻ ions in the range of 0.004–0.2 mol dm⁻³. rsc.orgresearchgate.net The activation parameters for this reaction have been determined as ΔH* = 3.1 ± 0.3 kcal mol⁻¹ and ΔS* = -21.2 ± 2.3 cal K⁻¹ mol⁻¹. rsc.orgresearchgate.net

Based on Marcus theory, it has been concluded that the first step in the two-step oxidation of U³⁺ by Br₂ likely proceeds through an outer-sphere mechanism. rsc.orgresearchgate.net This is supported by the excellent correlation between the rates of reduction of various oxidants by U(III) and the free energies of these reactions. rsc.orgresearchgate.net It is important to note that while Br₂ can also oxidize U(IV) to the uranyl ion ([UO₂]²⁺), this reaction is extremely slow and does not interfere with the much faster oxidation of U(III). rsc.org

Ligand Exchange and Complexation Reactions in Dibromide Systems

Ligand exchange is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. savemyexams.com In this compound systems, these reactions are crucial for synthesizing new complexes with tailored properties.

Uranium(IV) bromide complexes can be synthesized from their chloride analogues via halide exchange reactions. For example, treating (C₅Me₄R)₂UCl₂ with trimethylsilyl (B98337) bromide (Me₃SiBr) yields (C₅Me₄R)₂UBr₂. mdpi.comresearchgate.netresearchgate.net This method has also been used to prepare mixed-ligand complexes. For instance, (C₅Me₄R)₂U(O-2,6-ⁱPr₂C₆H₃)(Cl) reacts with Me₃SiBr to form (C₅Me₄R)₂U(O-2,6-ⁱPr₂C₆H₃)(Br). mdpi.comresearchgate.net

The resulting uranium bromide complexes can then undergo further ligand exchange reactions. Treatment of (C₅Me₄R)₂UBr₂ with potassium aryloxide (K(O-2,6-ⁱPr₂C₆H₃)) leads to the formation of the mixed-ligand halide aryloxide complex (C₅Me₄R)₂U(O-2,6-ⁱPr₂C₆H₃)(Br). mdpi.comresearchgate.net These reactions demonstrate the utility of halide exchange as a synthetic route to a variety of uranium bromide compounds.

Furthermore, the uranium(III) "ate" complexes, such as [K(THF)ₙ][(C₅Me₄R)₂UBr₂], serve as valuable starting materials for synthesizing neutral uranium(III) compounds through salt metathesis reactions. mdpi.comresearchgate.net This highlights the importance of ligand exchange in accessing a broader range of uranium complexes.

Influence of Solvent Coordination on Reaction Pathways

The coordinating solvent can play a significant role in the reactivity of uranium halide complexes, influencing reaction pathways and the stability of the resulting products.

A notable example is the self-ionization of uranium(IV) halides in ethyl acetate (B1210297) (EtOAc). When UBr₄ is dissolved in ethyl acetate, it undergoes self-ionization to form the complex [UBr₃(EtOAc)₄][UBr₅(EtOAc)]. acs.orgnih.gov This reaction involves the formation of a cationic species, [UBr₃(EtOAc)₄]⁺, and an anionic species, [UBr₅(EtOAc)]⁻. acs.orgnih.gov In the cation, the uranium atom is coordinated to three bromide ions and four ethyl acetate molecules, resulting in a distorted pentagonal bipyramidal geometry. acs.orgnih.gov In the anion, the uranium atom is coordinated to five bromide ions and one ethyl acetate molecule, forming a distorted octahedral geometry. acs.orgnih.gov

Interestingly, UCl₄ undergoes a similar self-ionization in ethyl acetate, but the resulting chloride and bromide compounds are not isotypic, indicating subtle differences in their crystal packing. acs.orgnih.gov In contrast, UI₄ does not show the same reactivity and forms a neutral adduct, [UI₄(EtOAc)₃]. acs.orgnih.gov This differential reactivity highlights the profound influence of both the halide and the solvent on the coordination chemistry of uranium(IV).

The solvent can also impact redox reactions. The fact that the reduction of UCl₄ by Na(H₃BNMe₂BH₃) is faster in some solvents than others suggests that kinetic factors, influenced by the solvent, control the reduction process. illinois.edu Similarly, in the context of uranyl(VI) luminescence quenching by halides, the coordinating solvent molecules play a crucial role. ejp-eurad.euacs.org Replacing water with organic solvents like acetonitrile (B52724) can suppress the quenching mechanism by hindering the separation of the oxidized halide and the formed uranyl(V). ejp-eurad.euacs.org This demonstrates that the solvent environment can dictate the favorability of certain reaction pathways.

Coordination Chemistry of Uranium Dibromide Complexes

Dicarbollide-Supported Uranium Dibromide Systems

Dicarbollide ligands (C₂B₉H₁₁²⁻) have proven effective in stabilizing this compound complexes. A notable example is the uranium(IV) bis(dicarbollide) complex, [Li(THF)₄]₂[U(η⁵-C₂B₉H₁₁)₂Br₂], which was synthesized from the reaction of UBr₄(NCMe)₄ with two equivalents of Li₂C₂B₉H₁₁ in tetrahydrofuran (B95107) (THF). acs.org Single-crystal X-ray diffraction confirmed its structure. acs.org

The electrochemical properties of these dicarbollide complexes have been investigated. Cyclic voltammetry of [(η⁵-C₂B₉H₁₁)₂UBr₂]·2[Li(THF₄)] demonstrated the generation of a uranium(III) species. nih.govacs.orgosti.gov Subsequent chemical reduction of this uranium(IV) complex using a sodium-mercury amalgam leads to the isolation of the uranium(III) species [(η⁵-C₂B₉H₁₁)₂UBr(THF)]·2[Li(THF)ₓ] (where x = 2-4). nih.govacs.orgosti.gov

The uranium(III) dicarbollide complex was characterized by NMR spectroscopy and elemental analysis, and its structure was determined by single-crystal X-ray crystallography. nih.govosti.gov The coordination geometry around the dinegative uranium(III) center is described as pseudotetrahedral, involving two dicarbollide ligands, one bromide ligand, and one THF ligand. nih.govosti.gov The reactivity of these anionic uranium dicarbollide systems has been explored, though attempts to couple alkynes, a reaction known for neutral bis(cyclopentadienyl)uranium(III) complexes, were unsuccessful. acs.org

Metallocene-Based this compound Complexes

Metallocene complexes, particularly those utilizing substituted cyclopentadienyl (B1206354) (Cp) ligands, represent a significant class of this compound compounds. The synthesis of bent-sandwich uranium(IV) metallocenes of the type (C₅Me₄R)₂UBr₂ (where R = Me, Et) has been achieved through halide exchange by treating the corresponding dichloride analogues with trimethylsilyl (B98337) bromide (Me₃SiBr). researchgate.netmdpi.comresearchgate.net

These uranium(IV) dibromide metallocenes serve as precursors to a variety of other complexes. For instance, they react with potassium aryloxides like K(O-2,6-ⁱPr₂C₆H₃) to form mixed-ligand halide aryloxide complexes. researchgate.netmdpi.com Furthermore, reduction of (C₅Me₄R)₂UBr₂ with potassium graphite (B72142) (KC₈) yields uranium(III) "ate" species. researchgate.netmdpi.com

The structural parameters of these metallocene complexes have been determined by X-ray crystallography. For example, in (C₅Me₄Et)₂UBr₂, the U-Br bond lengths are approximately 2.76 Å, and the Br-U-Br bond angle is around 96.2°. researchgate.net The U-C(cent) distances and C(cent)-U-C(cent) bond angles are consistent with other known bis(pentamethylcyclopentadienyl)-based uranium complexes. mdpi.com The use of bulky cyclopentadienyl ligands, such as tetra(isopropyl)cyclopentadienyl (Cpⁱᴾʳ⁴), has also been explored, leading to the formation of mononuclear, donor-free uranium(IV) and uranium(III) dihalide complexes, including the bromide analogues. berkeley.edu

| Compound | R Group | Synthesis Method | Reference |

| (C₅Me₅)₂UBr₂ | Me | Halide exchange from (C₅Me₅)₂UCl₂ with Me₃SiBr | researchgate.netmdpi.com |

| (C₅Me₄Et)₂UBr₂ | Et | Halide exchange from (C₅Me₄Et)₂UCl₂ with Me₃SiBr | researchgate.netmdpi.com |

| [(CpiPr4)2UBr2] | iPr | Oxidation of (CpiPr4)2UI | berkeley.edu |

Bis(imido) Uranium(VI) Dibromide Complexes and their Ligand Sets

Bis(imido) uranium(VI) complexes, which are isoelectronic with the uranyl ion (UO₂²⁺), have been synthesized and studied with various halide ligands, including bromide. researchgate.net Synthetic routes to uranium bis(imido) tetrahalide anions, [U(NR)₂X₄]²⁻ (where X = Cl, Br), have been developed. researchgate.net These complexes are generally prepared from U(NR)₂I₂(THF)ₓ by adding an excess of the desired halide. researchgate.net The [U(NMe)₂]²⁺ cation, for instance, reacts with bromide to form the stable [NEt₄]₂[U(NMe)₂Br₄] complex. researchgate.net

The reactivity of related uranium(V) complexes can lead to the formation of uranium(VI) bis(imido) dibromide species. For example, the dimeric bis(imido) uranium(V) complex [U(NᵗBu)₂(I)(ᵗBu₂bpy)]₂ reacts with AgBr to yield the uranium(VI) dihalide complex U(NᵗBu)₂(I)(Br)(ᵗBu₂bpy). nih.gov This highlights the utility of oxidative addition pathways in accessing these higher oxidation state complexes. nih.gov

The ligand sets in these complexes play a crucial role in their stability and reactivity. The use of ancillary ligands like 4,4'-di-tert-butyl-2,2'-bipyridyl (ᵗBu₂bpy) helps to stabilize the uranium center. nih.gov The nature of the imido substituent (R in NR) also influences the electronic structure and properties of the complex. nih.govacs.org

Formation of "Ate" Species Involving Dibromide Ligands

"Ate" complexes are ionic species in which the central metal atom is part of an anion. In the context of this compound chemistry, the formation of such species is a notable feature, particularly for uranium(III). The reduction of tetravalent uranium(IV) dihalide metallocenes, (C₅Me₄R)₂UBr₂ (R = Me, Et), with potassium graphite (KC₈) in the presence of THF leads to the isolation of uranium(III) "ate" complexes of the type [K(THF)ₙ][(C₅Me₄R)₂UBr₂]. researchgate.netmdpi.com

These reactions are typically marked by a distinct color change, and the resulting "ate" complexes can be isolated in good to excellent yields. mdpi.com For example, the reduction of (C₅Me₅)₂UBr₂ yields [K(THF)][(C₅Me₅)₂UBr₂], and the reduction of (C₅Me₄Et)₂UBr₂ gives [K(THF)₀.₅][(C₅Me₄Et)₂UBr₂]. mdpi.com These uranium(III) bromide "ate" complexes are considered rare. mdpi.com

The formation of "ate" complexes is not limited to reduction reactions. In some cases, they can form during conventional synthesis routes if the uranium coordination sphere is not saturated. For instance, the reaction of UCl₃(THF)ₙ with LiCH(SiMe₃)₂ resulted in the "ate" complex [U{CH(SiMe₃)₂}₃(Cl)Li(THF)₃], which led to the development of alternative synthetic strategies to obtain neutral homoleptic uranium alkyls. acs.org

| Precursor Complex | Reducing Agent | "Ate" Species Formed | Reference |

| (C₅Me₅)₂UBr₂ | KC₈ | [K(THF)][(C₅Me₅)₂UBr₂] | researchgate.netmdpi.com |

| (C₅Me₄Et)₂UBr₂ | KC₈ | [K(THF)₀.₅][(C₅Me₄Et)₂UBr₂] | researchgate.netmdpi.com |

| UCl₃(THF)ₙ | LiCH(SiMe₃)₂ | [U{CH(SiMe₃)₂}₃(Cl)Li(THF)₃] | acs.org |

Stereochemical Aspects and Isomerism in Dibromide Complexes (e.g., cis/trans orientations)

Stereochemistry, particularly the relative orientation of ligands, is a critical aspect of the coordination chemistry of this compound complexes. In bis(imido) uranium(VI) systems, the arrangement of the imido ligands can be either cis or trans. The choice between these isomers is influenced by the nature of the other ligands in the coordination sphere. researchgate.net

For example, the replacement of iodide ligands in trans-bis(imido) complexes of the type [U(NR)I₂(L)ₙ] with various anionic donors can lead to changes in the N-U-N bond angle, resulting in a shift from a trans to a cis geometry depending on the stereochemical properties of the incoming ligand. researchgate.net The synthesis of uranium(VI) trans- and cis-dichalcogenate complexes with the general formula U(NᵗBu)₂(EAr)₂(OPPh₃)₂ and U(NᵗBu)₂(EAr)₂(R₂bpy) demonstrates this principle. researchgate.net

Advanced Computational Studies on Uranium Dibromide Chemistry

Ab Initio and Post-Hartree-Fock Methodologies (e.g., CASSCF, CASPT2) for Electronic Structure

The electronic structure of uranium-containing molecules is notoriously complex due to the presence of many low-lying electronic states arising from the 5f orbitals. Single-reference methods like Hartree-Fock or standard Density Functional Theory (DFT) often fail to provide an accurate description. researchgate.netarxiv.org Consequently, multiconfigurational methods are essential.

The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful approach for obtaining a qualitatively correct description of the electronic ground state and excited states in systems with strong electron correlation. researchgate.netgatech.edu This is followed by second-order perturbation theory (CASPT2) to incorporate dynamic electron correlation, which is crucial for quantitative accuracy. arxiv.orgresearchgate.net

While direct CASSCF/CASPT2 studies on the simple diatomic UBr₂ molecule are not prominent in the literature, the methodology has been extensively applied to other uranium halides and oxides, providing a clear framework for how UBr₂ would be treated. For instance, studies on UO₂ and UF have successfully used these methods to elucidate their electronic ground states and vibrational frequencies. unige.chacs.org In a typical calculation on a uranium halide, the "active space" for the CASSCF calculation would include the uranium 5f and 6d orbitals and the valence p-orbitals of the bromine atoms. Spin-orbit coupling effects, which are significant for heavy elements like uranium, must also be included in the calculations to achieve accurate results. unige.chacs.org

Research on related uranyl halide complexes, such as [UO₂Br₄]²⁻, has utilized CASSCF/CASPT2 to analyze their absorption spectra. diva-portal.org These studies investigate charge-transfer excitations from the bromide ligands to the uranium center, a key feature of their electronic structure. diva-portal.org The calculations help assign spectral features and understand the influence of the halide on the electronic properties of the uranyl ion. diva-portal.org

Table 1: Representative Computational Parameters for Uranium Halide Electronic Structure Calculations

| Parameter | Typical Specification | Purpose | Reference |

| Method | CASSCF followed by CASPT2 | Provides a correct zeroth-order wave function for strongly correlated electrons and adds dynamic correlation. | unige.chacs.orgdiva-portal.org |

| Basis Sets | ANO-RCC, DKH | Relativistically contracted basis sets are required for heavy elements like uranium. | diva-portal.orgacs.org |

| Active Space | U(5f, 6d, 7s), Br(4p) orbitals | Selection of orbitals and electrons involved in the key electronic transitions and bonding. | unige.chdiva-portal.org |

| Spin-Orbit Coupling | RASSI-SO | Accounts for the interaction between the electron's spin and its orbital motion, which is large in uranium and splits electronic states. | unige.chacs.org |

Molecular Dynamics Simulations for Solution Phase Behavior

Molecular dynamics (MD) simulations are employed to study the behavior of ions and molecules in solution, providing insights into solvation structures, coordination dynamics, and transport properties. For uranium species, ab initio molecular dynamics (AIMD) is particularly valuable as it treats the electronic structure quantum mechanically at each step, avoiding the need for pre-parametrized force fields which are often unavailable for actinide systems.

Direct MD simulations of uranium dibromide (UBr₂) are scarce, but research on the closely related uranyl bromide (UO₂Br₂) provides significant insights into how uranium-bromide interactions are modeled in solution. Studies have used Car-Parrinello molecular dynamics (CPMD), a form of AIMD, to simulate the speciation of uranyl complexes in solution. nih.govrsc.org For example, the behavior of the pentaammine dioxido uranium(VI) dibromide complex, [UO₂(NH₃)₅]Br₂·NH₃, has been studied in liquid ammonia (B1221849). nih.govrsc.org These simulations, using the BLYP density functional, revealed that the UO₂²⁺ cation is coordinated by five ammine ligands in a pentagonal bipyramidal geometry and that solvation by ammonia has a relatively small impact on the strength of the uranyl-ammine bond. nih.gov

Simulations on uranium aqua ions, such as U⁴⁺, also inform our understanding of how uranium ions structure their solvent environment. researchgate.net AIMD studies of aqueous U⁴⁺ show a first hydration shell with 8-9 water molecules at an average U-O distance of 2.42 Å, which aligns well with experimental data. researchgate.net These simulations are crucial for determining fundamental properties like coordination numbers and bond distances in the solution phase, which would be directly applicable to understanding the solvation of a U²⁺ ion from UBr₂.

Table 2: Data from AIMD Simulation of Aqueous U(IV) Ion

| Property | Simulation Result | Experimental Value | Reference |

| Coordination Number | 8-9 | 8-11 | researchgate.net |

| Average U-O Distance | 2.42 Å | 2.40-2.44 Å | researchgate.net |

| Computed pKₐ | 0.93 | 0.54 | researchgate.net |

Theoretical Predictions of Novel this compound Architectures and Reactivity

Computational chemistry is not only for analysis but also for prediction. Theoretical studies can be used to design novel molecular architectures and predict their reactivity, guiding synthetic chemists toward new materials. numberanalytics.comresearchgate.net

While there are no specific published predictions for novel architectures of simple UBr₂, the principles of supramolecular chemistry and crystal engineering, aided by computation, offer a clear path forward. Research has shown that uranyl tetrahalide anions, including [UO₂Br₄]²⁻, can act as "tectons" or building blocks for creating extended solid-state structures. academie-sciences.fr In these systems, the prediction of crystal packing is guided by understanding and modeling non-covalent interactions, such as hydrogen bonds between the bromide ligands and organic cations. academie-sciences.fr Computational modeling can assess the strength and directionality of these interactions, helping to predict the resulting supramolecular architecture.

Furthermore, the reactivity of uranium complexes is a major area of computational investigation. acs.orgrochester.edu DFT calculations are routinely used to map out potential energy surfaces for reactions, identify transition states, and calculate reaction barriers. This approach can be applied to predict the reactivity of UBr₂ with various substrates, such as small molecules like H₂ or CO. mdpi.com For example, computational analysis of the reaction between a U(III) complex and ethene showed that the uranium center reduces the ethene, changing its formal oxidation state from +3 to +4 and forming a U-C single bond. researchgate.net Similar calculations could predict whether UBr₂ would undergo oxidative addition, act as a Lewis acid, or participate in other fundamental reaction types, thereby guiding the exploration of its chemical properties.

Comparative Analysis with Other Actinide Halides and Analogues

Structural and Electronic Comparisons with Uranium Dichlorides and Diiodides

The study of uranium dihalides (UX₂), particularly uranium dibromide (UBr₂), is challenging due to their high reactivity and the general instability of the +2 oxidation state for uranium. chemistryviews.orglibretexts.org Consequently, much of the understanding of these compounds, especially UBr₂, is derived from theoretical studies and by extrapolation of trends observed in the more extensively studied uranium(III) and uranium(IV) halides. researchgate.netosti.govresearchgate.net The ground-state electron configuration of a neutral uranium atom is [Rn] 5f³ 6d¹ 7s². quora.comenvironmentalchemistry.comsocratic.org For the U²⁺ ion, a 5f⁴ configuration is generally expected, though the involvement of 6d orbitals in bonding can occur. nsf.govk-tree.ru

The electronic properties of the uranium dihalides are significantly influenced by the nature of the halide ligand. The ionicity of the uranium-halide bond is expected to decrease from UCl₂ to UI₂. This trend is well-documented for the UX₃ and UX₄ series, where the electronic structure of the uranium atom shows a heightened sensitivity to the surrounding ligands in lower oxidation states. chemistryviews.orgosti.gov Studies on low-valent uranium compounds reveal that interactions between the 5f electrons and the local environment modulate their degree of localization, which in turn affects the ionic character of the uranium-halide bond. chemistryviews.org

Table 1: Comparison of Structural and Electronic Properties of Uranium Dihalides (Note: Data for UBr₂ is largely theoretical or extrapolated)

| Property | Uranium Dichloride (UCl₂) | This compound (UBr₂) | Uranium Diiodide (UI₂) |

|---|---|---|---|

| Formula Weight | 308.93 g/mol | 397.84 g/mol | 491.84 g/mol |

| Uranium Oxidation State | +2 | +2 | +2 |

| U(II) Electron Configuration | [Rn] 5f⁴ (nominal) | [Rn] 5f⁴ (nominal) | [Rn] 5f⁴ (nominal) |

| Crystal Structure | Predicted to be ionic, specific structure not experimentally determined for the binary solid. | Predicted to be ionic, specific structure not experimentally determined for the binary solid. | Known in molecular complexes, but the binary solid structure is not well-characterized. nsf.gov |

| Bond Ionicity | Highest in the series | Intermediate | Lowest in the series |

Reactivity Differences and Trends Across the Halide Series

The reactivity of low-valent uranium halides is a subject of considerable interest, as these compounds are potent reducing agents. libretexts.orgrsc.org The reactivity generally increases with the lability of the U-X bond, which follows the trend U-I > U-Br > U-Cl. This is because the weaker U-I bond is more easily cleaved, making UI₂ a stronger reducing agent than UCl₂. While specific reactivity studies on UBr₂ are scarce, its behavior can be inferred to be intermediate between that of UCl₂ and UI₂.

Low-valent uranium complexes are highly reactive and are often explored through their characterization using electrochemistry. researchgate.net They are typically highly air- and water-sensitive, requiring inert atmosphere techniques to prevent oxidation of the metal center. researchgate.net The reactivity of uranium dihalides is often harnessed in the synthesis of organometallic uranium complexes. For example, the reduction of higher-valent uranium halide precursors is a common route to access low-valent species. osti.govescholarship.org

The nature of the halide can influence the outcome of subsequent reactions. For instance, in the synthesis of certain organometallic uranium complexes, the choice of halide precursor (chloride, bromide, or iodide) can affect the stability and reactivity of the final product. The heavier halides (bromide and iodide) are generally better leaving groups, facilitating subsequent substitution reactions. This trend is observed in the synthesis of various uranium(III) and uranium(IV) halide complexes where halide exchange reactions are employed. osti.govwikipedia.orgrsc.org

Analogies to Thorium(II) and Other Low-Valent Actinide Systems

The chemistry of low-valent uranium shows important analogies and differences when compared to its lighter actinide neighbor, thorium, and other low-valent actinides. Thorium's chemistry is predominantly dominated by the +4 oxidation state, and the Th(IV)/Th(III) redox couple is significantly more negative than the U(IV)/U(III) couple, making Th(III) complexes even stronger reducing agents than their U(III) counterparts. mdpi.com Consequently, accessing the +2 oxidation state for thorium is even more challenging than for uranium. mdpi.comrsc.org

Despite the difficulty in their synthesis, low-valent thorium complexes have been prepared and studied, providing a basis for comparison. libretexts.orgmdpi.com Thorium(II) complexes, like their uranium(II) counterparts, are highly reactive. mdpi.com However, there are key electronic differences. The ground-state electron configuration of thorium is [Rn] 6d² 7s², and in the +2 state, it is expected to have a 6d² configuration, in contrast to the 5f⁴ configuration of U(II). mdpi.comwikipedia.orgwikipedia.org This difference in the nature of the valence orbitals (6d for Th vs. 5f for U) leads to distinct chemical behaviors. mdpi.com For example, DFT studies on thorium oxo and sulfido metallocenes show that Th(IV) behaves more like an actinide than a transition metal, highlighting the subtle interplay of electronic effects. nih.gov

The reactivity patterns of Th(II) complexes can differ from U(II) analogues. For example, a Th(II) complex reacts with COT (cyclooctatetraene) to yield a Th(IV) product, a net two-electron reduction of COT, which is a reactivity pattern that distinguishes it from U(II) systems. mdpi.com

The study of the full series of low-valent actinide halides provides a broader context. Generally, for the early actinides, there is significant involvement of 5f and 6d orbitals in bonding. wikipedia.org Computational studies on a series of low-valent actinide complexes from actinium to plutonium show that the contribution of the metal to the reduction process becomes more significant in uranium and trans-uranic elements compared to the earlier actinides. rsc.org This highlights a general trend across the early part of the actinide series, where the nature of the metal-ligand bonding and redox properties evolve with the increasing occupation and stabilization of the 5f orbitals.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing uranium dibromide (UBr₂) with high purity, and how do reaction conditions influence crystalline structure?

- Methodological Answer : this compound synthesis typically involves direct combination of uranium metal with bromine gas under controlled temperatures (300–500°C) in an inert atmosphere. Key parameters include stoichiometric ratios, heating rate, and post-synthetic quenching to stabilize the orthorhombic crystal phase . Impurities (e.g., UBr₃) can arise from incomplete reactions; X-ray diffraction (XRD) and thermogravimetric analysis (TGA) are critical for verifying phase purity .

Q. How can researchers characterize the electronic structure of UBr₂ to distinguish between localized 5f-electron behavior and ligand hybridization effects?

- Methodological Answer : Density Functional Theory (DFT) simulations paired with X-ray Photoelectron Spectroscopy (XPS) allow comparative analysis of uranium’s 5f-orbital occupancy and Br⁻ ligand interactions. Spin-orbit coupling corrections must be applied to DFT models to account for relativistic effects in heavy elements .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : UBr₂’s radiotoxicity and hygroscopic nature require double-containment systems (argon gloveboxes) and real-time alpha-particle monitoring. Waste disposal must follow IAEA guidelines for uranium halides, with strict documentation of mass balance .

Advanced Research Questions

Q. How do discrepancies in reported magnetic susceptibility data for UBr₂ arise, and what experimental controls mitigate these issues?

- Methodological Answer : Contradictions in magnetic data (e.g., paramagnetic vs. antiferromagnetic behavior) often stem from oxygen contamination or lattice defects. Researchers should employ SQUID magnetometry under ultra-high vacuum (UHV) conditions and validate results against neutron diffraction studies to correlate magnetic moments with crystallographic sites .

Q. What strategies resolve ambiguities in UBr₂’s thermodynamic stability when interfaced with alkali-metal halides in molten-salt reactor applications?

- Methodological Answer : High-temperature calorimetry (HT-CAL) and phase-diagram mapping via in situ Raman spectroscopy can quantify UBr₂’s decomposition pathways. Comparative studies with UCl₂ and UF₂ systems help isolate halogen-specific reactivity trends .

Q. How can machine learning (ML) optimize UBr₂ synthesis parameters to predict novel polymorphs or defect-tolerant structures?

- Methodological Answer : Neural networks trained on existing UBr₂ XRD datasets (e.g., ICSD entries) can predict stable configurations under non-equilibrium conditions. Active learning loops, where experimental results refine ML models, improve accuracy for high-entropy halide systems .

Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing this compound’s spectroscopic data to ensure reproducibility across labs?

- Methodological Answer : Principal Component Analysis (PCA) of Raman and IR spectra reduces noise from instrumental artifacts. Open-access repositories (e.g., Zenodo) should host raw data with metadata tags for pressure, temperature, and beamline specifications .

Q. How should researchers design collaborative studies to address gaps in UBr₂’s redox behavior under extreme conditions (e.g., high pressure/radiation)?

- Methodological Answer : Multi-institutional consortia using standardized protocols (e.g., FAIR data principles) ensure interoperability. Synchrotron-based XAS (X-ray Absorption Spectroscopy) campaigns at shared facilities (e.g., ESRF) enable cross-validation of redox states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.